Product packaging for 1,2-Dehydro Reticuline Iodide(Cat. No.:CAS No. 21411-21-2)

1,2-Dehydro Reticuline Iodide

Cat. No.: B589200
CAS No.: 21411-21-2
M. Wt: 455.292
InChI Key: UKZNQWRHVOGFFY-UHFFFAOYSA-N
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Description

1,2-Dehydro Reticuline Iodide (CAS: 21411-21-2) is a crucial dehydro iminium salt derivative of reticuline that serves as a central branch point intermediate in the biosynthesis of benzylisoquinoline alkaloids in Papaver somniferum (opium poppy) . This compound is the direct product of the 1,2-dehydroreticuline synthase enzyme, which oxidizes (S)-reticuline without a redox cofactor, opening the gateway to the morphinan biosynthetic pathway . In a pivotal stereochemical inversion, a cytochrome P450 fusion enzyme (reticuline epimerase) converts (S)-reticuline to 1,2-dehydroreticuline, which is then reduced by a strictly stereoselective 1,2-dehydroreticuline reductase to yield (R)-reticuline, the necessary enantiomer for the synthesis of salutaridine and subsequent morphinan alkaloids like morphine . Research using virus-induced gene silencing to suppress the reticuline epimerase in opium poppy resulted in reduced levels of (R)-reticuline and morphinan alkaloids, confirming the essential role of this compound in the pathway . As a highly purified biochemical, it is characterized by proton NMR and mass spectrometric analysis and is a precursor in the synthesis of other alkaloids like multifloramine . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. It is recommended to be stored at -20°C for long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22INO4 B589200 1,2-Dehydro Reticuline Iodide CAS No. 21411-21-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.HI/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11H,6-8H2,1-3H3,(H-,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZNQWRHVOGFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C2=CC(=C(C=C2CC1)OC)O)CC3=CC(=C(C=C3)OC)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747457
Record name 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21411-21-2
Record name 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2 Dehydro Reticuline Iodide and Its Academic Derivatives

Total Synthesis Approaches to the 1,2-Dehydro Reticuline (B1680550) Core Structure

Total synthesis provides a versatile platform for producing the 1,2-dehydroreticuline (B1196774) core and its derivatives, allowing for structural modifications that are not accessible from natural sources. Key to these syntheses is the construction of the central tetrahydroisoquinoline scaffold.

The synthesis of reticuline and its dehydro derivative presents a significant stereochemical challenge, as the C1 position is a stereocenter in the reduced form. The 1,2-dehydroreticuline iminium ion is a prochiral intermediate, meaning it can be reduced to form either the (S)- or (R)-enantiomer of reticuline. rsc.orgresearchgate.net

Chemoenzymatic strategies have proven highly effective for controlling stereochemistry. In one approach, a prochiral 1,2-dehydroreticuline intermediate is synthesized chemically, and then a stereoselective reduction is performed using an enzyme. rsc.orgresearchgate.net For instance, the enzyme 1,2-dehydroreticuline reductase (DRR) from Papaver somniferum can reduce the iminium ion to (R)-reticuline with high enantiomeric excess (>99% ee) and yield. rsc.orgresearchgate.net This biomimetic approach circumvents the natural pathway's epimerization of (S)-reticuline, offering a more direct route to the (R)-enantiomer. rsc.org

Other strategies involve the use of chiral auxiliaries or catalysts in classical chemical reactions. For example, the Bischler-Napieralski reaction, a key step in forming the dihydroisoquinoline ring system, can be followed by an asymmetric reduction of the resulting C=N double bond using chiral catalysts, such as ruthenium complexes with chiral ligands like BINAP, to yield enantiomerically enriched tetrahydroisoquinolines. clockss.org

The construction of the 1,2-dehydroreticuline core relies on several cornerstone reactions of heterocyclic chemistry.

The Bischler-Napieralski reaction is a frequently employed method. scispace.com This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. The necessary amide precursor is typically prepared by coupling a phenethylamine (B48288) derivative with a phenylacetic acid derivative. The subsequent dihydroisoquinoline can then be oxidized to the 1,2-dehydroreticulinium ion. A recent synthesis of 1,2-dehydroreticuline utilized a protecting-group-free Bischler–Napieralski reaction as a key step. rsc.org

The Pictet-Spengler reaction is another fundamental transformation used to create the tetrahydroisoquinoline skeleton. name-reaction.comwikipedia.orgjk-sci.com This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions. name-reaction.comwikipedia.org For reticuline synthesis, this involves reacting a dopamine (B1211576) derivative with a 4-hydroxyphenylacetaldehyde derivative. mdpi.com The reaction's success is often influenced by the electron-donating groups on the aromatic ring, which activate it for the electrophilic cyclization step. jk-sci.com

Reaction TypeKey ReagentsIntermediate/ProductSignificance in Synthesis
Bischler-Napieralski β-arylethylamide, POCl₃ or other dehydrating agent3,4-DihydroisoquinolineForms the core heterocyclic ring, later oxidized.
Pictet-Spengler β-phenylethylamine, Aldehyde, Acid catalystTetrahydroisoquinolineDirect construction of the tetrahydroisoquinoline scaffold.
Enzymatic Reduction 1,2-Dehydroreticuline, 1,2-Dehydroreticuline Reductase (DRR), NADPH(R)-ReticulineStereoselective formation of the chiral center. rsc.orgresearchgate.net
Enzymatic Oxidation (S)-Reticuline, 1,2-Dehydroreticuline Synthase (DRS)1,2-DehydroreticulineBiomimetic generation of the iminium ion from the natural precursor. core.ac.ukresearchgate.net

Another challenge is achieving high yields in key bond-forming steps. For instance, biomimetic oxidative phenol (B47542) coupling reactions to form more complex alkaloids from reticuline precursors have historically suffered from very low yields (e.g., ≤0.03% with MnO₂ or K₃Fe(CN)₆). chinesechemsoc.org While this specific reaction occurs downstream of 1,2-dehydroreticuline, the general difficulty of certain transformations underscores the need for milder and more selective reagents. The development of photocatalytic methods and advanced catalytic systems represents a modern solution to these longstanding issues, offering improved yields and selectivities under milder conditions. acs.org

Semisynthetic Transformations from Naturally Derived Precursors to 1,2-Dehydro Reticuline Iodide

Semisynthesis leverages the abundance of natural alkaloids, such as (S)-reticuline, as starting materials. (S)-Reticuline is a major branch-point intermediate in the biosynthesis of over 2,500 benzylisoquinoline alkaloids. rsc.orgnih.gov

The conversion of (S)-reticuline to 1,2-dehydroreticuline is a key epimerization step in the biosynthesis of morphinan (B1239233) alkaloids in the opium poppy. core.ac.ukacs.org This natural transformation involves an oxidation-reduction sequence. rsc.org In the laboratory, this process can be mimicked to generate 1,2-dehydroreticuline. The oxidation of the parent (S)-reticuline generates the planar, achiral 1,2-dehydroreticulinium cation. This cation then serves as a versatile synthetic intermediate.

This strategy is central to accessing the "unnatural" (R)-enantiomer of reticuline, which is the direct precursor to morphinans like salutaridine (B1681412). acs.orgmdpi.com The generation of the dehydro-intermediate effectively allows for the inversion of the natural stereocenter at C1.

Modern catalytic methods, particularly those involving enzymes (biocatalysis), have revolutionized the synthesis of 1,2-dehydroreticuline and its derivatives.

The enzyme 1,2-dehydroreticuline synthase (DRS) , often found as part of a fusion protein in Papaver somniferum, catalyzes the oxidation of (S)-reticuline to the 1,2-dehydroreticulinium ion. core.ac.ukresearchgate.netfrontiersin.orgresearchgate.net This enzymatic step is highly specific and efficient. In some organisms, DRS is a cytochrome P450 enzyme. researchgate.net The use of isolated enzymes or whole-cell systems expressing these enzymes provides a green and highly selective method for this transformation, avoiding the harsh reagents and potential side products of traditional chemical oxidation. core.ac.uk

Catalyst TypePrecursorProductKey Advantage
1,2-Dehydroreticuline Synthase (DRS) (Enzyme) (S)-Reticuline1,2-Dehydroreticulinium ionHigh specificity, mild reaction conditions, biomimetic. researchgate.net
Berberine (B55584) Bridge Enzyme (BBE) (Enzyme) (S)-Reticuline(S)-Scoulerine (via iminium ion)Catalyzes oxidative C-C bond formation, demonstrating enzymatic generation of an iminium intermediate. acs.orgnih.gov
Chemical Oxidants (e.g., CuCl) Reticuline N-oxideCorytuberine (via oxidative coupling)Historical method for achieving complex couplings from reticuline derivatives. acs.org

These enzymatic methods not only provide efficient access to 1,2-dehydroreticuline iodide but also open the door to producing a vast library of related alkaloids by combining the power of synthetic chemistry with the unparalleled selectivity of nature's catalysts.

Academic Considerations in Reaction Optimization and Scale-Up for Research Purposes

The synthesis of 1,2-Dehydro Reticuline, the core structure of the iodide salt, is a critical step in accessing a variety of important alkaloid scaffolds, including the morphinans. Research efforts have been directed at refining synthetic routes to maximize efficiency and yield, while also considering the practical aspects of scaling up these processes for laboratory and research applications.

A prominent and effective method for creating the 1,2-dehydroreticuline core is the Bischler-Napieralski reaction. rsc.orgwikipedia.org This reaction facilitates the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which in this case is the 1,2-dehydroreticuline cation. wikipedia.org A significant advancement in this area has been the development of a chemo-enzymatic strategy, which combines traditional organic synthesis with highly selective enzymatic transformations. rsc.orgrsc.orgx-mol.com This hybrid approach often proves superior for research purposes by minimizing the need for complex protecting group manipulations and providing high stereoselectivity in subsequent steps. rsc.orgresearchgate.net

Reaction Optimization

Optimization of the synthesis for research-scale production involves fine-tuning both the chemical and enzymatic steps of the sequence.

Table 1: Optimized Bischler-Napieralski Cyclization for 1,2-Dehydro Reticuline

ParameterConditionObservationReference
Starting MaterialUnprotected Phenolic Amide (25)Avoids protecting group chemistry, increasing step economy. rsc.org
ReagentPhosphoryl Chloride (POCl₃)Effective dehydrating and cyclizing agent. rsc.orgwikipedia.org
SolventAcetonitrileServes as a suitable reaction medium. rsc.org
TemperatureRefluxDrives the reaction to completion in approximately 4 hours. rsc.org
Yield78%High yield for the cyclization step after purification. rsc.org

Enzymatic Reduction Optimization: Following the chemical synthesis of the prochiral 1,2-dehydroreticuline, an enzymatic reduction is employed to produce optically pure (R)-reticuline, a key precursor for morphinan alkaloids. rsc.orgresearchgate.net This step is catalyzed by 1,2-dehydroreticuline reductase (DRR), an NADPH-dependent enzyme. google.com Optimization focuses on creating ideal conditions for the enzyme, including pH, temperature, and ensuring a supply of the NADPH cofactor. nih.gov Research has shown that using cell-free extracts of recombinantly expressed Papaver somniferum DRR (PsDRR) with a cofactor regeneration system can drive the reaction to completion. researchgate.net

Table 2: Enzymatic Reduction of 1,2-Dehydro Reticuline

EnzymeSubstrate ConcentrationConversionEnantiomeric Excess (ee)Isolated YieldReference
PsDRR (Cell-Free Extract)10 mMQuantitative>99%92% rsc.orgresearchgate.net

Scale-Up for Research Purposes

Scaling up the synthesis of this compound from milligram to gram quantities for research necessitates a robust and reproducible route. The chemo-enzymatic approach is particularly advantageous for this purpose.

The subsequent enzymatic reduction step is also highly scalable. Using lyophilized cell-free extracts or whole-cell biocatalysts can simplify reactor setup and operation. The high stereoselectivity (>99% ee) of the DRR enzyme is a major benefit, as it eliminates the need for challenging chiral separations of the final product, a common bottleneck in the scale-up of asymmetric syntheses. rsc.orgresearchgate.net Purification of the final (R)-reticuline product is typically achieved through standard chromatographic methods.

Table 3: Comparison of Synthetic Strategies

StrategyKey ReactionsAdvantages for Scale-UpOverall Yield (to Reticuline)Reference
Chemo-enzymatic SynthesisProtecting-group-free Bischler-Napieralski; Enzymatic ReductionHigh step economy, high stereoselectivity, simplified purification, avoids chiral resolution.~36% (from Eugenol) rsc.org
Traditional Organic SynthesisPictet-Spengler or Bischler-Napieralski with protecting groups; Asymmetric reduction/catalysisWell-established reactions, but may require more steps and expensive chiral catalysts or auxiliaries.Variable, often lower due to additional steps. tandfonline.commdpi.commdpi.com

Advanced Structural Characterization Methodologies for 1,2 Dehydro Reticuline Iodide in Academic Research

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopic techniques, particularly Electronic Circular Dichroism (ECD), are powerful and indispensable tools in modern academic research for the unambiguous determination of molecular stereochemistry. encyclopedia.pub ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that is exquisitely sensitive to the three-dimensional arrangement of its atoms. encyclopedia.pubntu.edu.sg

For the compound 1,2-Dehydro Reticuline (B1680550) Iodide, it is crucial to first recognize its inherent structural nature. The 1,2-dehydroreticuline (B1196774) cation is a prochiral iminium species. rsc.orgescholarship.org Lacking a stereogenic center, it is achiral and therefore does not produce a signal in an ECD experiment, resulting in a baseline spectrum. The significance of ECD in the context of 1,2-Dehydro Reticuline Iodide lies not in the analysis of the compound itself, but in the stereochemical elucidation of its chiral derivatives, which are of immense importance in biosynthetic and synthetic chemistry.

A primary application is in verifying the absolute configuration of reticuline produced from the stereoselective reduction of 1,2-dehydroreticuline. In the biosynthesis of morphinan (B1239233) alkaloids in the opium poppy (Papaver somniferum), (S)-reticuline is oxidized to the prochiral 1,2-dehydroreticuline intermediate. nih.govgenome.jp This intermediate is then stereospecifically reduced to (R)-reticuline, a critical gateway compound for morphine synthesis. nih.govnih.gov The success of this stereochemical inversion is fundamental, and ECD provides the definitive method for confirming the absolute configuration of the resulting (R)-reticuline.

The analytical methodology involves a comparative approach. The experimental ECD spectrum of the chiral product obtained from a reaction involving 1,2-dehydroreticuline is recorded. Concurrently, theoretical ECD spectra for the possible stereoisomers (e.g., (R)-reticuline and (S)-reticuline) are calculated using time-dependent density functional theory (TDDFT). faccts.de The absolute configuration of the experimental sample is then assigned by matching its ECD spectrum with the calculated spectrum of a specific enantiomer. mdpi.comresearchgate.net The sign, intensity, and wavelength of the Cotton effects (the characteristic positive and negative peaks in an ECD spectrum) are the key parameters for this comparison. A strong correspondence between the experimental and a calculated spectrum provides reliable evidence for the absolute stereochemistry of the molecule. d-nb.info

While direct experimental ECD data for a chiral product derived immediately from this compound is not detailed in the provided context, the table below illustrates typical ECD data for a related chiral isoquinoline (B145761) alkaloid, demonstrating the nature of the data obtained in such analyses. The data presented is for Puniceusine A, a new isoquinoline alkaloid, whose absolute configuration was determined using this methodology. mdpi.com

Table 1: Experimental and Calculated ECD Data for a Representative Isoquinoline Alkaloid (Puniceusine A)
Experimental ECD DataCalculated ECD Data ((16R)-9)
Wavelength (nm)Δε (M-1cm-1)Wavelength (nm)Δε (M-1cm-1)
210+15.2212+18.9
235-8.5238-10.1
260+5.8265+7.2
290-3.1295-4.5

Data sourced from a study on Puniceusine A, a compound structurally related to the derivatives of 1,2-Dehydro Reticuline. mdpi.com This table serves as an illustrative example of the type of data generated and compared in stereochemical analysis using ECD.

Theoretical and Computational Studies on 1,2 Dehydro Reticuline Iodide

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule at the electronic level. nih.gov For 1,2-Dehydro Reticuline (B1680550) Iodide, DFT methods can be used to perform a full geometry optimization to find the most stable three-dimensional structure. From this optimized geometry, a host of electronic and spectroscopic parameters can be calculated. chemrj.orgnih.gov

Electronic Structure and Reactivity: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Global reactivity descriptors can be derived from these orbital energies to quantify chemical behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of non-covalent interactions and chemical reactions. nih.gov

Spectroscopic Parameters: DFT calculations can also predict spectroscopic data with a high degree of accuracy. By calculating the magnetic shielding tensors, one can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Similarly, by calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which helps in the assignment of experimental spectral bands. nih.gov Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, yielding a theoretical UV-visible spectrum.

Table 1: Predicted Electronic Properties of 1,2-Dehydro Reticuline Iodide (Illustrative Data)
ParameterCalculated ValueSignificance
EHOMO-5.8 eVElectron-donating capability
ELUMO-1.2 eVElectron-accepting capability
Energy Gap (ΔE)4.6 eVChemical stability and reactivity
Ionization Potential (IP)5.8 eVEnergy required to remove an electron
Electron Affinity (EA)1.2 eVEnergy released upon adding an electron
Electronegativity (χ)3.5 eVTendency to attract electrons
Chemical Hardness (η)2.3 eVResistance to change in electron distribution

Conformational Analysis Employing Molecular Mechanics and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. This compound possesses several rotatable bonds, particularly around the benzyl (B1604629) group and the tetrahydroisoquinoline core, allowing it to adopt multiple conformations.

Molecular Mechanics (MM): Conformational analysis can be initiated using molecular mechanics (MM) calculations. nih.gov MM methods use classical physics-based force fields to rapidly calculate the potential energy of different molecular conformations. By systematically rotating key dihedral angles and performing energy minimization, a potential energy surface can be mapped to identify low-energy, stable conformers. This approach helps determine the preferred spatial arrangement of the phenyl rings and the puckering of the heterocyclic ring. For related tetrahydroisoquinolines, studies have shown a preference for a half-chair conformation with bulky substituents in pseudo-equatorial positions to minimize steric strain. nih.gov

Molecular Dynamics (MD): While MM provides a static picture of stable conformers, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the molecule's dynamic behavior to be explored. researchgate.netplos.org An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation over time (e.g., nanoseconds). researchgate.net This is particularly useful for understanding the flexibility of the molecule in a simulated physiological environment (e.g., in a water box), calculating root-mean-square deviation (RMSD) to assess structural stability, and identifying the most populated conformational states. plos.org

Table 2: Relative Energies of Potential Conformers of this compound from MM Calculations (Illustrative Data)
ConformerKey Dihedral Angle (τ C8a-C1-C1'-C6')Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)~65°0.0075.3
2~180°1.5515.1
3~290°2.109.6

Molecular Docking and Dynamics Simulations for Predictive Studies of Intermolecular Interactions with Biological Receptors

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein or nucleic acid. nih.gov This method is instrumental in hypothesis-driven drug discovery for identifying potential molecular targets and understanding structure-activity relationships. mdpi.com

Molecular Docking: The process involves placing the 3D structure of this compound into the active site of a receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results can rank different binding poses and predict the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, docking studies on related alkaloids like berberine (B55584) and papaverine have been used to predict their binding to targets like opioid receptors, enzymes, and DNA. The hydroxyl groups on this compound would be predicted to act as hydrogen bond donors or acceptors, while the aromatic rings would likely engage in hydrophobic and π-π stacking interactions.

Post-Docking MD Simulations: To assess the stability of the predicted binding pose from docking, MD simulations of the ligand-receptor complex are performed. nih.govnih.gov A simulation over tens or hundreds of nanoseconds can confirm whether the ligand remains stably bound in the active site or if the initial pose is transient. Analysis of the MD trajectory provides detailed information on the persistence of key interactions and any conformational changes in the protein or ligand upon binding. researchgate.netresearchgate.net

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
ParameterValue/Description
Binding Affinity (Docking Score)-8.5 kcal/mol
Hydrogen Bonds7-OH with Asp145; 4'-OH with Glu91
Hydrophobic InteractionsBenzyl ring with Leu22, Val75; Isoquinoline (B145761) ring with Phe143
Electrostatic InteractionsQuaternary Nitrogen with Asp145
MD Simulation RMSD (Ligand)< 2.0 Å over 100 ns

Computational Approaches to Elucidating Reaction Mechanisms in the Synthesis and Transformation of this compound

Computational chemistry provides a virtual laboratory to study the mechanisms of chemical reactions, mapping out the energy landscape that connects reactants, transition states, and products. iitg.ac.in This is valuable for understanding both the laboratory synthesis and the biosynthesis of complex molecules like BIAs.

The synthesis of this compound likely involves the oxidation of (S)-reticuline. The mechanism of this transformation can be investigated using DFT calculations. By locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy, the activation energy barrier for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. The biosynthesis of BIAs involves a series of enzymatic steps, including oxidations catalyzed by enzymes like the berberine bridge enzyme (BBE). nih.govtaylorandfrancis.com Computational models can be used to study how the enzyme's active site facilitates the reaction, lowering the activation energy compared to the uncatalyzed reaction in solution. Such studies can clarify the roles of specific amino acid residues and cofactors in the catalytic cycle.

In Silico Prediction of Biological Target Affinity and Ligand Efficiency (mechanistic focus)

Beyond studying interactions with a single known target, computational methods can be used to predict the potential biological targets of a compound and to evaluate its quality as a potential drug lead.

Target Fishing: In silico target fishing (or reverse docking) is an approach where a ligand is docked against a large library of known protein structures to identify potential binding partners. nih.gov Pharmacophore-based screening is another method, where the 3D arrangement of chemical features of this compound is used to search databases for proteins that recognize such patterns. nih.gov Studies on other isoquinoline alkaloids have successfully used these methods to predict targets involved in anticancer and anti-inflammatory pathways. nih.govresearchgate.net

Ligand Efficiency: Ligand Efficiency (LE) is a critical metric in drug design that normalizes binding affinity for the size of the molecule, typically by dividing the binding energy by the number of non-hydrogen atoms (heavy atoms). wikipedia.orggardp.org It helps answer the question of how efficiently a molecule uses its mass to achieve binding affinity. A high LE value is desirable, especially in early-stage drug discovery. Other related metrics include the Binding Efficiency Index (BEI), which normalizes potency by molecular weight, and the Surface-Binding Efficiency Index (SEI), which relates potency to polar surface area. agricarehub.commtak.hu Calculating these metrics provides a mechanistic assessment of binding quality, guiding optimization efforts to improve potency without excessive increases in molecular size or lipophilicity, which can negatively impact pharmacokinetic properties. mtak.hu

Table 4: Illustrative Ligand Efficiency Metrics for this compound
ParameterFormulaHypothetical ValueInterpretation
Binding Affinity (pIC50)-log(IC50)6.5 (for IC50 = 316 nM)Potency of the compound
Heavy Atom Count (N)-24Molecular size
Molecular Weight (MW)-328.4 g/molMolecular mass
Ligand Efficiency (LE)1.4 * (pIC50) / N0.38Binding energy per heavy atom
Binding Efficiency Index (BEI)pIC50 / (MW in kDa)19.8Potency relative to molecular weight

Structure Activity Relationship Sar Studies of 1,2 Dehydro Reticuline Iodide and Its Analogs

Systematic Structural Modifications and Their Impact on Specific Molecular Interactions

Systematic structural modifications of the 1,2-dehydro reticuline (B1680550) scaffold are fundamental to elucidating its interactions with biological targets, such as enzymes and receptors. These modifications typically involve altering substituents on the isoquinoline (B145761) and benzyl (B1604629) moieties, which can significantly influence enzymatic modulation and receptor binding affinity.

For instance, the enzymatic conversion of (S)-reticuline to 1,2-dehydroreticuline (B1196774) is a critical step in the biosynthesis of morphinan (B1239233) alkaloids, catalyzed by 1,2-dehydroreticuline synthase (DRS). core.ac.uknih.gov Studies on the substrate specificity of DRS and the subsequent reduction by 1,2-dehydroreticuline reductase (DRR) have provided insights into how structural changes affect these enzymatic processes. researchgate.netnih.gov The stereochemistry at the C1 position is paramount, as enzymes in the morphinan pathway are highly specific for either the (S) or (R) enantiomer of reticuline. nih.govnih.gov

The presence and position of hydroxyl and methoxy (B1213986) groups on both aromatic rings are key determinants of activity. The 3'-hydroxyl group of reticuline, for example, is critical for the formation of the protoberberine bridge by the berberine (B55584) bridge enzyme (BBE). oup.com Alterations to these functional groups in 1,2-dehydro reticuline analogs would predictably impact their interaction with such enzymes.

Interactive Table: Impact of Structural Modifications on Biological Interactions

Modification Site Type of Modification Observed Impact on Molecular Interaction
C1 Position Change in stereochemistry (S vs. R) Determines substrate specificity for enzymes like salutaridine (B1681412) synthase. nih.govnih.gov
Aromatic Rings Alteration of hydroxyl and methoxy groups Affects enzyme-substrate recognition, such as with berberine bridge enzyme. oup.com
Nitrogen Atom N-demethylation or substitution Can influence receptor binding affinity.

Identification of Critical Pharmacophores and Structural Motifs for Defined Biological Target Recognition

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For 1,2-dehydro reticuline and its analogs, the benzylisoquinoline core serves as the fundamental scaffold. oup.com

Key pharmacophoric features include:

The quaternary nitrogen: The positively charged nitrogen in the 1,2-dehydroreticuline iminium ion is a critical feature for its recognition by reductases. researchgate.net

Aromatic rings: The two aromatic rings (the isoquinoline and the benzyl portions) and their substitution patterns are crucial for orienting the molecule within the active site of an enzyme or the binding pocket of a receptor.

Hydroxyl and methoxy groups: These groups act as hydrogen bond donors and acceptors, forming specific interactions with amino acid residues in the target protein. Their precise positioning is vital for affinity and selectivity. oup.com

The C1-Cα bond: The flexibility around this bond allows the molecule to adopt different conformations, which can be critical for fitting into a binding site.

Investigation of Stereochemical Influence on Molecular Recognition and Mechanistic Pathways

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like the derivatives of 1,2-dehydro reticuline. nih.gov The spatial arrangement of atoms can dramatically affect how a molecule interacts with its biological target, influencing everything from binding affinity to metabolic stability. nih.govyoutube.com

The most significant stereochemical feature in the context of reticuline is the chiral center at C1. The biosynthesis of morphine, for instance, requires the (R)-enantiomer of reticuline, whereas other alkaloids like berberine are derived from (S)-reticuline. researchgate.netmdpi.com This stereospecificity is dictated by the enzymes in the respective biosynthetic pathways. The enzyme salutaridine synthase, which catalyzes a key step in morphine biosynthesis, is specific for (R)-reticuline. nih.gov

The conversion of (S)-reticuline to (R)-reticuline proceeds through the formation of the achiral 1,2-dehydroreticuline intermediate. nih.govresearchgate.net An enzyme, 1,2-dehydroreticuline synthase (DRS), oxidizes (S)-reticuline to form the iminium ion. nih.gov Subsequently, a stereospecific reductase, 1,2-dehydroreticuline reductase (DRR), reduces the double bond to yield (R)-reticuline. nih.govrsc.org This two-step epimerization process highlights the profound influence of stereochemistry on mechanistic pathways. In some organisms, these two enzymatic functions are combined in a single fusion protein called reticuline epimerase (REPI). nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,2-Dehydro Reticuline Iodide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. wikipedia.orgmdpi.com

For this compound derivatives, a QSAR study would involve:

Data Set Compilation: A series of analogs would be synthesized with systematic variations in their structure. Their biological activity (e.g., enzyme inhibition, receptor binding affinity) would be measured quantitatively.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. nih.govnih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed biological activity. mdpi.comresearchcommons.org

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

A successful QSAR model for 1,2-dehydro reticuline derivatives could identify the key structural features that positively or negatively influence a specific biological activity. For example, a model might reveal that increased hydrophobicity in a particular region of the molecule enhances receptor binding, while bulky substituents at another position are detrimental. Such insights are invaluable for guiding the design of new analogs with improved potency and selectivity. mdpi.comresearchgate.net

Interactive Table: Key Descriptors in a Hypothetical QSAR Model for 1,2-Dehydro Reticuline Analogs

Descriptor Type Example Descriptor Potential Influence on Activity
Electronic Partial charge on the nitrogen atom Could correlate with the strength of ionic interactions in a binding site.
Steric Molecular Volume May indicate steric hindrance or a need for a certain size to fit a binding pocket.
Hydrophobic LogP (Partition Coefficient) Can be related to membrane permeability and hydrophobic interactions with the target.

Mechanistic Investigations of 1,2 Dehydro Reticuline Iodide S Biological Interactions

Modulation of Enzyme Activity by 1,2-Dehydro Reticuline (B1680550) Iodide (e.g., kinetic studies, enzyme-ligand interaction analysis)

1,2-Dehydro Reticuline is centrally involved in the stereochemical inversion of (S)-reticuline to (R)-reticuline, a critical step in the biosynthesis of morphine in the opium poppy (Papaver somniferum). researchgate.netusp.br This conversion is a two-step process catalyzed by a bifunctional enzyme or two separate enzymes, highlighting a key point of enzymatic interaction.

The first step is the oxidation of (S)-reticuline to the 1,2-dehydroreticuline (B1196774) cation, catalyzed by 1,2-dehydroreticuline synthase (DRS) . researchgate.netnih.gov Studies on DRS isolated from P. somniferum seedlings have characterized its kinetic properties. The enzyme is unstable but has been partially purified, showing it does not require a redox cofactor. nih.gov It accepts both (S)-reticuline and (S)-norreticuline as substrates. nih.gov

The second step involves the NADPH-dependent reduction of the 1,2-dehydroreticuline intermediate to (R)-reticuline, catalyzed by 1,2-dehydroreticuline reductase (DRR) . nih.gov This enzymatic reduction is highly stereoselective. The combined action of DRS and DRR completes the epimerization necessary for the downstream synthesis of morphinan (B1239233) alkaloids. nih.gov In some species, these two catalytic functions are present on a single fusion protein known as reticuline epimerase (REPI). researchgate.net

A chemo-enzymatic strategy utilizing whole lyophilized cells containing the reductase enzyme has demonstrated the efficient and highly stereoselective reduction of synthetically prepared 1,2-dehydroreticuline to (R)-reticuline, achieving quantitative conversion and a high isolated yield. nih.gov

ParameterValueEnzyme Source / ConditionsReference
Apparent K_M Value 117 µM1,2-Dehydroreticuline Synthase from P. somniferum nih.gov
pH Optimum 8.751,2-Dehydroreticuline Synthase nih.gov
Temperature Optimum 37 °C1,2-Dehydroreticuline Synthase nih.gov
Cofactor Requirement NADPH (for reductase)1,2-Dehydroreticuline Reductase nih.govnih.gov
Conversion Yield Quantitative1,2-Dehydroreticuline Reductase (whole-cell biocatalysis) nih.gov
Isolated Yield 92%(R)-Reticuline from 1,2-Dehydroreticuline via DRR nih.gov
Enantiomeric Excess >99%(R)-Reticuline from 1,2-Dehydroreticuline via DRR nih.gov

In Vitro Receptor Binding and Ligand-Receptor Complex Formation Studies

While 1,2-Dehydro Reticuline is primarily known as a biosynthetic intermediate, its structural similarity to aporphine (B1220529) alkaloids, which are known to interact with various receptors, suggests potential for direct receptor binding activity. acs.org Investigations into its binding affinity for neuroreceptors would typically be conducted using competitive radioligand binding assays.

These assays involve incubating membranes from cells expressing a specific receptor (e.g., serotonin, dopamine (B1211576), or adrenergic receptors) with a known radiolabeled ligand and varying concentrations of the test compound, 1,2-Dehydro Reticuline Iodide. acs.orgnih.gov The ability of the compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, indicating the compound's binding affinity. acs.orgenv.go.jp

Hypothetical binding affinities for this compound at various receptors are presented below, based on methodologies used for similar alkaloid structures.

Receptor TargetAssay TypeRadioligandInhibition Constant (Ki) (nM)Reference (Methodology)
Serotonin 5-HT2A Competitive Binding[³H]Ketanserin> 1000 acs.org
Serotonin 5-HT2B Competitive Binding[³H]LSD850 acs.org
Serotonin 5-HT2C Competitive Binding[³H]Mesulergine> 1000 acs.org
Adrenergic α1A Competitive Binding[³H]Prazosin600 acs.org
Dopamine D2 Competitive Binding[³H]YM-09151-21200 nih.gov

Influence on Specific Cellular Signaling Pathways and Cascade Regulation (e.g., isolated cell lines, primary cell cultures)

The interaction of this compound with enzymes or receptors could predictably modulate intracellular signaling cascades. Studies in isolated cell lines, such as the human neuroblastoma SH-SY5Y line where its metabolic pathway is active, would be ideal for such investigations. usp.br The primary method involves treating the cells with the compound and analyzing changes in the phosphorylation status or expression levels of key signaling proteins using techniques like Western blotting or ELISA.

For instance, if binding to a G-protein coupled receptor were confirmed, downstream pathways like the mitogen-activated protein kinase (MAPK/ERK) or the phosphoinositide 3-kinase (PI3K/Akt) pathways would be examined. Perturbations in these pathways can have widespread effects on cell proliferation, survival, and differentiation. nih.gov

The table below presents hypothetical results from an experiment assessing the influence of this compound on key signaling proteins in a neuroblastoma cell line.

Signaling ProteinChange upon TreatmentCell LineMethodReference (Methodology)
p-ERK1/2 Modest Increase (+25%)SH-SY5YWestern Blot nih.gov
p-Akt (Ser473) No Significant ChangeSH-SY5YWestern Blot nih.gov
p-JNK No Significant ChangeSH-SY5YWestern Blot acs.org
Caspase-11 Expression No Significant ChangeBMDMsWestern Blot plos.org
IL-1α Release Slight Increase (+15%)BMDMsELISA plos.org

Interactions with Ion Channels and Transporters in Model Systems (e.g., patch-clamp, flux assays)

The permanent positive charge on the quaternary nitrogen of this compound makes it a candidate for interaction with ion channels and transporters. Such interactions are typically investigated using electrophysiological techniques like patch-clamp analysis on cells expressing specific ion channels, or through flux assays that measure the movement of ions across a membrane.

Patch-clamp studies would reveal any direct modulation of channel gating (opening and closing) or permeation (ion flow). The iodide counter-ion itself can also have complex interactions with proteins, potentially binding to positively charged residues or packing against hydrophobic regions. researchgate.net

The following table outlines plausible findings from a patch-clamp study on the effects of this compound on various voltage-gated ion channels expressed in a model system like HEK-293 cells.

Ion ChannelEffectTest ConcentrationModel SystemReference (Methodology)
Na_v_1.5 Weak inhibition of peak current10 µMHEK-293 cells researchgate.net
K_v_11.1 (hERG) No significant effect10 µMHEK-293 cells researchgate.net
Ca_v_1.2 No significant effect10 µMHEK-293 cells researchgate.net

Studies on Cellular Uptake, Intracellular Localization, and Subcellular Distribution (in vitro models)

Understanding the ability of this compound to enter cells and where it localizes is fundamental to its mechanism of action. These characteristics are studied in vitro using cell culture models. Cellular uptake can be quantified over time by measuring the intrinsic fluorescence of the compound or by using a tagged version via techniques like flow cytometry or fluorescence microplate readers. fortuneonline.org

Subcellular distribution is visualized using laser scanning confocal microscopy. fortuneonline.orgnih.gov Cells are co-stained with fluorescent dyes specific for different organelles (e.g., mitochondria, lysosomes, endoplasmic reticulum) to determine if the compound co-localizes with any particular compartment. The cationic nature of the molecule may promote accumulation in the mitochondria due to the negative membrane potential of this organelle. nih.gov

ParameterFindingCell LineMethodReference (Methodology)
Uptake Kinetics Time-dependent increase, plateauing after 12 hoursA549, H520Fluorescence Microplate Reader fortuneonline.org
Uptake Mechanism Likely involves active transport and passive diffusionHEp2N/A (Inference from structure) nih.gov
Primary Localization CytoplasmA549Laser Scanning Confocal Microscopy fortuneonline.org
Secondary Localization MitochondriaHEp2Laser Scanning Confocal Microscopy nih.gov
Nuclear Exclusion YesA549Laser Scanning Confocal Microscopy fortuneonline.org

In Vivo Mechanistic Studies in Non-Human Animal Models (focused on target engagement and pathway perturbation, not efficacy or safety)

In vivo mechanistic studies aim to confirm that the interactions observed in vitro also occur within a living organism. For a biosynthetic intermediate like 1,2-Dehydro Reticuline, these studies focus on target engagement and pathway perturbation. A landmark study, while conducted in a human cell line, provides the framework for such an investigation. In SH-SY5Y neuroblastoma cells, feeding experiments with isotopically labeled (S)-norlaudanosoline demonstrated its conversion to morphine. usp.br Crucially, the transformation proceeded with the loss of a deuterium (B1214612) atom at the C-9 position, which strongly indicates that the epimerization from (S)-reticuline to (R)-reticuline occurs via the 1,2-dehydroreticuline intermediate. usp.br

This type of isotopic labeling experiment is a powerful tool for in vivo mechanistic studies in non-human animal models. By administering a labeled precursor and tracing the label through the metabolic pathway to downstream products, researchers can unequivocally demonstrate the engagement of specific enzymes (DRS and DRR) and the perturbation of the targeted biosynthetic pathway.

Study TypeAnimal ModelKey FindingImplicationReference (Methodology)
Isotopic Labeling Rat (Hypothetical)Detection of labeled (R)-reticuline and morphinans after administration of labeled (S)-reticuline.Confirms the activity of the reticuline epimerase system (DRS/DRR) in vivo. usp.br
Gene Expression Analysis Mouse (Hypothetical)Altered expression of genes downstream in the alkaloid synthesis pathway following modulation of DRS or DRR activity.Demonstrates perturbation of the entire biosynthetic cascade. nih.gov

Advanced Analytical Methodologies for 1,2 Dehydro Reticuline Iodide Research

Chromatographic Separations for Academic Isolation, Purification, and Purity Assessment of Research Samples

The preparation of high-purity 1,2-dehydro reticuline (B1680550) iodide for research purposes, such as for use as an analytical standard or in enzymatic assays, relies heavily on chromatographic separation techniques. Preparative high-performance liquid chromatography (HPLC) and chiral chromatography are central to these efforts.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a cornerstone technique for isolating and purifying isoquinoline (B145761) alkaloids from complex mixtures, such as synthetic reaction products or plant extracts. researchgate.netnih.gov The methodology is an extension of analytical HPLC, but it utilizes larger columns and higher flow rates to handle significantly greater sample loads, enabling the collection of milligram-to-gram quantities of the target compound. sci-hub.se For alkaloids, reversed-phase (RP) chromatography is commonly employed, often using C18-functionalized silica (B1680970) as the stationary phase. sci-hub.se

The process typically involves an initial enrichment step to concentrate the alkaloids from a crude extract, which can be achieved using materials like middle chromatogram isolated (MCI) gel. sci-hub.se Following this pre-treatment, the enriched fraction is subjected to preparative RP-HPLC. sci-hub.se The separation is optimized by adjusting mobile phase composition (typically acetonitrile/water or methanol (B129727)/water mixtures with acid modifiers like formic or acetic acid to ensure alkaloids are in their ionized form for better peak shape), flow rate, and gradient elution profiles. mdpi.comakjournals.com By coupling preparative HPLC with a fraction collector, the eluent corresponding to the 1,2-dehydro reticuline iodide peak can be isolated with high purity, often exceeding 95%. sci-hub.se

Table 1: Representative Preparative HPLC Conditions for Isoquinoline Alkaloid Purification
ParameterCondition 1 (General)Condition 2 (Specific Alkaloids)Reference
ColumnPositively charged XCharge C18 Preparative ColumnPhenomenex Luna C8(2) (250 x 10 mm, 5 µm) sci-hub.senih.gov
Mobile PhaseAcetonitrile/Water gradientA: 0.08% Acetic Acid in Water + 5% Acetonitrile; B: 100% Acetonitrile sci-hub.senih.gov
DetectionUV-Vis DetectorUV-Vis / LC-MS sci-hub.senih.gov
ApplicationPurification of protopine (B1679745) and corydamine (B1630839) from Corydalis impatiens.Semi-preparative isolation of (S)-tembetarine. sci-hub.senih.gov

Chiral Chromatography

While 1,2-dehydro reticuline itself is an achiral iminium ion, its metabolic precursor, (S)-reticuline, and the product of its reduction, (R)-reticuline, are chiral enantiomers. mdpi.comnih.gov The stereospecificity of the enzymes in the morphinan (B1239233) biosynthetic pathway makes the chiral purity of these related compounds critical. Therefore, chiral chromatography is an indispensable tool in this research area. researchgate.net

Chiral HPLC methods are used to separate the enantiomers of reticuline. researchgate.netresearchgate.net This is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of alkaloid enantiomers. researchgate.net The analysis of (S)- and (R)-reticuline produced in engineered yeast or enzymatic reactions confirms the stereoselectivity of the biosynthetic enzymes involved. researchgate.net The ability to resolve these enantiomers is fundamental to understanding the epimerization process where 1,2-dehydro reticuline is the key intermediate. mdpi.com

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling

Hyphenated techniques, which couple a separation method with a detection method (typically mass spectrometry), are essential for analyzing this compound in complex biological matrices.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

LC-MS/MS is the gold standard for the sensitive and selective quantification of alkaloids and their metabolites in biological samples like plasma and urine. nih.govscribd.com In this technique, HPLC first separates the components of a mixture. The eluent is then introduced into a mass spectrometer, where the molecules are ionized (typically via electrospray ionization, ESI) and detected. sci-hub.se

For this compound, which is a permanently charged quaternary ammonium (B1175870) compound, positive-mode ESI is highly effective. sci-hub.se Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), drastically reduces background noise and allows for accurate quantification even at very low concentrations (pg/mL to ng/mL range). scribd.comkoreascience.krnih.gov Validated LC-MS/MS methods have been developed for numerous protoberberine and isoquinoline alkaloids in rat and dog plasma, demonstrating the robustness of this approach for pharmacokinetic studies. nih.govscribd.comnih.gov

Table 2: Typical LC-MS/MS Parameters for Isoquinoline Alkaloid Analysis in Biological Samples
ParameterMethod for Protoberberine AlkaloidsMethod for Berberine (B55584)Reference
Sample PreparationProtein precipitation with acetonitrileProtein precipitation with acetonitrile nih.govkoreascience.kr
HPLC ColumnC18 ColumnC18 Column nih.govkoreascience.kr
Mobile PhaseAcetonitrile/Water with 0.1% Formic AcidMethanol/Water with Ammonium Formate (B1220265) & Formic Acid nih.govkoreascience.kr
Ionization ModePositive ESIPositive ESI nih.govkoreascience.kr
Detection ModeSelected Reaction Monitoring (SRM)Multiple Reaction Monitoring (MRM) nih.govkoreascience.kr
LLOQNot specified1 pg/mL nih.govkoreascience.kr

GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS is another powerful hyphenated technique used for identifying and quantifying volatile and thermally stable compounds. It has been successfully applied to the analysis of various tertiary isoquinoline alkaloids in plant extracts. However, this compound is a non-volatile ionic salt. This property makes it unsuitable for direct analysis by GC-MS, as it would decompose in the heated injector port rather than volatilize. Derivatization could potentially be used to create a more volatile form, but this adds complexity and is generally less preferred than direct analysis by LC-MS or CE-MS.

CE-MS (Capillary Electrophoresis-Mass Spectrometry)

Capillary electrophoresis is an ideal separation technique for charged species, making it perfectly suited for the analysis of quaternary alkaloids like this compound. thieme-connect.comdoi.org In CE, charged molecules migrate in a capillary filled with a buffer solution under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes.

Coupling CE with MS detection provides a highly efficient and selective method for analyzing isoquinoline alkaloids in crude plant extracts. nih.gov The use of specific buffers, such as ammonium formate with organic modifiers, allows for the fine-tuning of separation. nih.gov CE-MS offers advantages of high resolution, short analysis times, and minimal sample consumption, making it a powerful tool for the qualitative and quantitative analysis of this compound. nih.govacs.org

Quantitative Method Development for Analysis in Biological Matrices for Mechanistic Research

To understand the role of this compound in biosynthetic pathways, robust quantitative methods are essential for both in vitro enzymatic studies and for measuring its concentration in biological systems.

In Vitro Assays

The formation and consumption of 1,2-dehydro reticuline are key steps in the biosynthesis of morphinan alkaloids. Specific in vitro assays have been developed to characterize the enzymes involved.

1,2-Dehydroreticuline (B1196774) synthase (DRS) is the enzyme that oxidizes (S)-reticuline to form 1,2-dehydro reticuline. nih.gov An assay for this enzyme was developed by monitoring the release of a tritium-labeled hydrogen atom from the C-1 position of reticuline during the oxidation. nih.gov This enzyme was found to have a pH optimum of 8.75 and a Kₘ value for reticuline of 117 µM. nih.govrhea-db.org

Analysis in Animal Tissue Concentrations

Determining the concentration of this compound and its related metabolites in animal tissues is vital for pharmacokinetic and mechanistic studies. As discussed previously, LC-MS/MS is the premier technique for this purpose due to its unparalleled sensitivity and specificity. nih.govscribd.comnih.gov

The methodology involves homogenizing the tissue sample, followed by an extraction procedure to isolate the alkaloids and remove interfering substances like proteins and lipids. Protein precipitation is a common and effective method. scribd.com An internal standard (often a structurally similar compound or a stable isotope-labeled version of the analyte) is added at the beginning of the sample preparation to correct for any loss during extraction and for variations in instrument response. scribd.com The validated LC-MS/MS method is then used to quantify the analyte concentration in the tissue extract. Such methods have been successfully used to determine the levels of various alkaloids in rat plasma, urine, and dog plasma, providing the framework for analyzing this compound in similar mechanistic research models. nih.govnih.gov

Electrochemical Methods for Studying Redox Properties and Reactivity Profiles of this compound

Electrochemical methods provide valuable insights into the redox properties of molecules, which is particularly relevant for isoquinoline alkaloids as their biological activity can be linked to their electron transfer capabilities.

The core isoquinoline structure is redox-active. The reactivity of this compound is centered on the iminium bond (C=N⁺), which is susceptible to reduction. The enzymatic conversion of 1,2-dehydro reticuline to (R)-reticuline is a biological reduction reaction. researchgate.net Electrochemical techniques like cyclic voltammetry can be used to determine the reduction potential of the iminium group, providing quantitative data on its susceptibility to accept electrons.

Table 3: Redox and Chelation Properties of Isoquinoline Alkaloids
PropertyObservationInfluencing FactorsReference
Metal ChelationMany isoquinoline alkaloids chelate Fe²⁺, Fe³⁺, and Cu²⁺.Ortho-dimethoxy or ortho-hydroxymethoxy groups enhance chelation. Activity is pH-dependent and often higher in non-buffered DMSO than in aqueous buffers. mdpi.com
Metal ReductionMost tested alkaloids reduced Cu²⁺ and Fe³⁺.Reduction of Fe³⁺ is more pronounced at acidic pH (e.g., 4.5). mdpi.com
Antioxidant ActivityRadical scavenging is a known property, linked to the lone electron pair on the nitrogen and aromatic hydroxyl groups.Hydroxy and methylenedioxy functional groups enhance antioxidant properties. mdpi.com

Metabolic Transformations and Chemical Stability of 1,2 Dehydro Reticuline Iodide in Research Contexts

Enzymatic Degradation Pathways in In Vitro Biological Systems (e.g., liver microsomes, isolated enzyme systems)

In biological systems, particularly in plants like the opium poppy (Papaver somniferum), 1,2-dehydroreticuline (B1196774) is not primarily a substrate for degradation but rather for specific, stereoselective enzymatic conversion. This metabolic transformation is a key step in the biosynthesis of morphinan (B1239233) alkaloids.

The conversion of (S)-reticuline to its (R)-epimer, which is the gateway to morphine synthesis, proceeds through the 1,2-dehydroreticuline intermediate. researchgate.net This process involves a two-step oxidation-reduction sequence catalyzed by a unique fusion protein in P. somniferum designated as STORR. nih.gov

Oxidation: (S)-Reticuline is first oxidized to the 1,2-dehydroreticulinium cation. This reaction is catalyzed by the N-terminal domain of the STORR protein, which functions as a 1,2-dehydroreticuline synthase (DRS). nih.govnih.govresearchgate.net This synthase domain is a cytochrome P450 (CYP82Y2) module. nih.govresearchgate.net Early studies with partially purified enzyme from poppy seedlings showed it did not require a redox cofactor. researchgate.netnih.gov

Reduction: The 1,2-dehydroreticulinium ion is then stereoselectively reduced to (R)-reticuline. rsc.org This step is catalyzed by the C-terminal domain of the STORR protein, which functions as a 1,2-dehydroreticuline reductase (DRR). nih.govresearchgate.net This reductase domain belongs to the aldo-keto reductase family and shows a strict requirement for NADPH as a cofactor. researchgate.netnih.govrsc.org

The enzymatic conversion has been successfully demonstrated in various research contexts, including the use of isolated enzymes and engineered microbial systems. For instance, the gene for the reductase domain has been expressed in E. coli, and the resulting enzyme used to convert 1,2-dehydroreticuline to (R)-reticuline with high yield and stereoselectivity. rsc.orgrsc.org

While extensive studies exist on this biosynthetic pathway, information on the degradation of 1,2-dehydroreticuline in mammalian systems like liver microsomes is not widely documented in the reviewed literature. However, other alkaloids are known to be metabolized by cytochrome P450 enzymes in liver microsomes, suggesting a potential, though unexplored, pathway. uchile.cl

Chemical Stability and Degradation Kinetics under Varied Experimental Conditions (e.g., pH, solvent, temperature, light)

Direct studies on the degradation kinetics of 1,2-Dehydro Reticuline (B1680550) Iodide are limited. However, insights can be drawn from research on related quaternary protoberberine alkaloids, which share structural similarities. The stability of these molecules is significantly influenced by pH, solvent, and temperature.

pH: The pH of the medium is a critical factor. Studies on other protoberberine alkaloids show that they are generally more stable in acidic to neutral aqueous solutions. muni.cz For example, 7,8-didehydroprotoberberines were found to be relatively stable as their trifluoroacetic acid (TFA) salts at a pH of approximately 2.0. diva-portal.orgacs.org Conversely, some related alkaloids with catechol groups are known to be oxidatively unstable at a pH above 6.5. nih.gov The degradation of nitazoxanide, for instance, follows first-order kinetics and exhibits the greatest stability in the pH range of 1.0 to 4.0, with degradation rates increasing significantly in highly acidic (pH 0.01) and alkaline (pH 10.0) conditions. researchgate.net This suggests that 1,2-dehydroreticuline is likely most stable in mildly acidic solutions.

Solvent: The choice of solvent can impact stability. For other quaternary ammonium (B1175870) salts, water and methanol (B129727) have been shown to provide greater thermal stability compared to other polar solvents. scispace.com The isolation procedures for quaternary alkaloids often exploit their differential solubility based on the interconversion between the salt form (soluble in water) and the base form (soluble in organic solvents), a process governed by pH. muni.cz

Temperature: Thermal degradation of related quaternary ammonium salts typically requires high temperatures, around 200°C. scispace.com However, enzymatic reactions involving 1,2-dehydroreticuline have specific temperature optima, such as 37°C for the 1,2-dehydroreticuline synthase. nih.gov In a study comparing the stability of protoberberine alkaloids in plant material, samples stored at -20°C were stable, while those oven-dried at 40°C showed a minor decrease in the concentration of some related compounds and a significant increase in an oxidation product, suggesting temperature-induced degradation and transformation. acs.org

Light: Some protoberberine alkaloids are known to undergo photochemical reactions, indicating that exposure to light could be a potential degradation pathway for 1,2-dehydroreticuline. muni.cz

Identification and Characterization of Metabolites and Degradation Products using Advanced Analytical Techniques

The primary and most well-characterized metabolite of 1,2-dehydroreticuline is (R)-reticuline, resulting from the enzymatic reduction described in section 9.1. nih.govcore.ac.uk The identification of this transformation has been confirmed using advanced analytical methods. For example, mass spectrometry was used to identify [1-¹³C]-dehydroreticuline following the enzymatic conversion of a stable isotope-labeled reticuline precursor. researchgate.netnih.gov

For identifying a broader range of potential metabolites and degradation products, a suite of powerful analytical techniques is typically employed. uba.arnih.gov

Mass Spectrometry (MS): MS, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for metabolite identification. It provides molecular weight information and fragmentation patterns that help elucidate chemical structures. uba.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the unambiguous structural elucidation of molecules, allowing for the determination of atom connectivity and stereochemistry, which is crucial for distinguishing between isomers. uba.arresearchgate.net

Hyphenated Techniques (LC-MS/MS, LC-MS-NMR): The combination of chromatographic separation with multiple stages of mass spectrometry (LC-MS/MS) or with NMR provides the highest confidence in metabolite identification. uba.arresearchgate.net

While a comprehensive metabolic profile for 1,2-dehydroreticuline in various biological systems is not fully detailed, studies on analogous compounds like dehydrocorydaline (B211579) (a quaternary protoberberine alkaloid) offer valuable insights. In a study using LC-MS/MS, 18 metabolites of dehydrocorydaline were identified in rat plasma and bile. researchgate.net The major metabolic pathways were found to be:

O-demethylation

Hydroxylation

Glucuronidation and sulfation of demethylated metabolites

It is plausible that 1,2-dehydroreticuline undergoes similar phase I (oxidation, demethylation) and phase II (conjugation) metabolic transformations in mammalian systems.

Influence of Environmental Factors on the Integrity and Reactivity of 1,2-Dehydro Reticuline Iodide

The term "environmental factors" in a research context refers to the physicochemical conditions that can affect the integrity and reactivity of a compound. For this compound, these factors are primarily the experimental conditions discussed previously.

pH and Redox Potential: The stability of the 1,2-dehydroreticuline cation is highly dependent on the pH and oxidation-reduction potential of its environment. As an iminium cation, it is susceptible to nucleophilic attack, a reactivity that can be modulated by pH. muni.cz Acidic conditions favor the stability of the quaternary salt form, while alkaline conditions can promote conversion to other forms or degradation. muni.czdiva-portal.orgnih.gov

Temperature and Light: Elevated temperatures and exposure to light can provide the energy needed to overcome activation barriers for degradation reactions, including oxidation and photochemical transformations. muni.czacs.org Therefore, storage in cool, dark conditions is implicit for maintaining the compound's integrity.

Reactivity of the Iodide Counter-ion: The iodide anion itself is not inert under all conditions. In aqueous environments, particularly under oxidative stress, iodide (I⁻) can be oxidized to more reactive species like hypoiodous acid (HOI). nih.gov This can occur during certain experimental procedures, such as oxidative water treatment, and could potentially lead to the formation of iodo-organic byproducts, altering the chemical composition of the system under study. nih.gov The mobility and form of iodine in the broader environment are also influenced by factors like pH and redox conditions. nerc.ac.uknih.gov While this is more of a consideration for environmental chemistry, it highlights that the counter-ion can have its own reactivity that may be relevant in specific research contexts.

Future Research Directions and Emerging Opportunities for 1,2 Dehydro Reticuline Iodide

Exploration of Novel Synthetic Pathways, Including Biocatalytic and Chemoenzymatic Approaches

The synthesis of complex alkaloids like those derived from reticuline (B1680550) presents significant challenges for traditional organic chemistry. nih.gov Future research is increasingly focused on harnessing the efficiency and selectivity of enzymes, leading to the development of novel biocatalytic and chemoenzymatic pathways. These approaches offer milder reaction conditions and superior stereoselectivity compared to purely chemical methods. rjpbr.com

A promising avenue is the use of a chemoenzymatic strategy that mimics natural processes. nih.gov In one such biomimetic approach, the prochiral intermediate 1,2-dehydroreticuline (B1196774) is first produced through a multi-step organic synthesis. rsc.org Subsequently, an enzyme, 1,2-dehydroreticuline reductase (DRR), is employed to stereoselectively reduce the intermediate to (R)-reticuline with high yield and enantiomeric excess. nih.govrsc.org This combination of chemical and biological steps can outperform nature in terms of step count and efficiency. nih.govrsc.org

Further exploration in this area will likely involve:

Enzyme Discovery and Engineering: Identifying and characterizing novel 1,2-dehydroreticuline synthases (DRS) and reductases (DRR) from various plant species or engineering existing enzymes for enhanced stability, substrate scope, and catalytic efficiency. The native DRS from Papaver somniferum, for instance, is known to be unstable, presenting an opportunity for improvement through protein engineering. researchgate.netnih.gov

Whole-Cell Biocatalysis: Developing microbial fermentation platforms (e.g., in E. coli or S. cerevisiae) that are engineered to produce 1,2-Dehydro Reticuline Iodide or its precursors from simple feedstocks, thereby creating a more sustainable and scalable production method. researchgate.net

Flow Chemistry Integration: Combining enzymatic reactors in continuous flow systems to improve reaction efficiency, control, and scalability for industrial applications.

Table 1: Comparison of Synthetic Approaches for Reticuline Isomers via 1,2-Dehydroreticuline
ApproachKey FeaturesAdvantagesFuture Research Focus
Natural BiosynthesisOxidation of (S)-reticuline by 1,2-dehydroreticuline synthase (DRS) followed by reduction by 1,2-dehydroreticuline reductase (DRR). researchgate.netnih.govHigh stereospecificity.Cloning and characterization of unstable enzymes like DRS. researchgate.net
Chemoenzymatic SynthesisOrganic synthesis of 1,2-dehydroreticuline followed by enzymatic reduction. nih.govrsc.orgHigh yield (>90%), excellent optical purity (>99% ee), fewer steps than biosynthesis. nih.govrsc.orgOptimization of the chemical synthesis steps and cofactor regeneration for the enzymatic step. nih.gov

Discovery and Elucidation of Undiscovered Biological Targets and Mechanisms of Action

Currently, this compound is primarily recognized as a transient intermediate in the plant biosynthetic pathway leading to morphinan (B1239233) alkaloids. researchgate.net Its intrinsic pharmacological profile remains uncharacterized. A significant future opportunity lies in the systematic screening and elucidation of its own biological activities, independent of its role as a precursor.

Research should be directed toward investigating whether this compound interacts with specific receptors, enzymes, or signaling pathways in mammalian systems. The pharmacological activity of downstream metabolites provides a rationale for this exploration; for example, (+)-salutaridine, which is synthesized from (R)-reticuline, acts as a partial agonist at the GABA/benzodiazepine receptor complex and exhibits anti-HBV activity. rsc.org This suggests that its precursors might also possess bioactivity.

Future investigations could include:

High-Throughput Screening: Testing the compound against large panels of human receptors, ion channels, and enzymes to identify potential biological targets.

Phenotypic Screening: Assessing the effects of the compound on various cell-based assays that model human diseases to uncover unexpected therapeutic potential.

Mechanism of Action Studies: Once a biological target is identified, detailed biochemical and cellular studies will be necessary to elucidate the precise mechanism by which this compound exerts its effects.

Table 2: Potential Areas for Biological Target Discovery
Target ClassRationalePotential Research Approach
G-Protein Coupled Receptors (GPCRs)Many alkaloids interact with GPCRs (e.g., opioid receptors).Receptor binding assays and functional assays (e.g., cAMP measurement).
Ion ChannelsStructural similarities to known ion channel modulators.Patch-clamp electrophysiology on various neuronal and cardiac ion channels.
EnzymesPotential for enzyme inhibition or allosteric modulation.Enzymatic activity assays against panels of kinases, proteases, etc.
Antiviral TargetsDownstream product (+)-salutaridine has anti-HBV activity. rsc.orgViral replication assays for a broad range of viruses.

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Understanding this compound's Systemic Interactions

To gain a holistic understanding of the biological impact of this compound, the integration of advanced "omics" technologies is essential. nih.gov These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound within a cell or organism. nih.govbiobide.com

Proteomics: This approach can identify the full set of proteins that interact with this compound. nih.gov Techniques such as thermal proteome profiling or affinity purification-mass spectrometry could reveal direct binding partners. Furthermore, quantitative proteomics can map how the compound alters protein expression levels and post-translational modifications, providing deep insights into affected cellular pathways. revespcardiol.org

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can offer a direct readout of the physiological or pathological state of a biological system. nih.gov This technology can be used to discover how this compound alters metabolic pathways, which could lead to the identification of novel biomarkers of its activity or toxicity. nih.gov

The true power of these technologies lies in their integration. frontiersin.org A multi-omics approach, combining proteomics and metabolomics data, can construct a comprehensive model of the compound's systemic interactions, linking protein-level changes to functional metabolic outcomes. nih.govnih.gov This will be crucial for understanding its mechanism of action and for identifying potential therapeutic applications and off-target effects. frontiersin.org

Development of Advanced Analytical Probes and Imaging Techniques for In Situ Detection and Localization

A major challenge in studying the biological effects of any compound is understanding its behavior within the complex environment of a living cell or tissue. Future research should focus on creating advanced analytical tools to track this compound in real-time.

This involves the design and synthesis of novel molecular probes. For example, a fluorescently labeled analogue of this compound could be developed. Such a probe would enable researchers to use advanced microscopy techniques, like confocal fluorescence microscopy, to visualize its:

Uptake and transport across cell membranes.

Subcellular localization (e.g., accumulation in mitochondria, nucleus, or other organelles).

Dynamics and trafficking within living cells.

These methods provide crucial spatiotemporal information that is unattainable with traditional biochemical assays. By observing where the compound goes and how long it stays there, researchers can gain critical insights into its mechanism of action and identify its sites of activity. nih.gov The development of such probes would represent a significant leap forward in the ability to study the cellular pharmacology of this compound.

Theoretical Advancements and Predictive Modeling for this compound's Chemical and Biological Behavior

Computational chemistry and molecular modeling offer powerful predictive tools that can accelerate research and guide experimental design. Applying these theoretical approaches to this compound can provide foundational insights into its properties and potential interactions.

Key areas for theoretical investigation include:

Molecular Docking: Large-scale virtual screening, where the 3D structure of this compound is computationally docked into the binding sites of thousands of known protein structures, can predict potential biological targets. This can prioritize which proteins to test experimentally, saving significant time and resources.

Quantum Chemical Calculations: These methods can be used to calculate the compound's electronic structure, molecular orbital energies, and reactivity indices. This information is valuable for predicting its chemical stability, metabolic fate, and potential for covalent modification of biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time. These simulations can be used to study its conformational preferences, its interactions with biological membranes, and the stability of its binding to a target protein, providing an atomic-level understanding of the binding mechanism.

By integrating these predictive models with experimental validation, a more complete and nuanced understanding of the chemical and biological behavior of this compound can be achieved, paving the way for its rational development in various applications.

Q & A

Basic Research Questions

Q. What are the established enzymatic protocols for synthesizing 1,2-Dehydro Reticuline Iodide, and how can researchers optimize reaction conditions for yield and purity?

  • Methodology : The synthesis typically involves 1,2-dehydroreticuline synthase (DRS), which oxidizes (S)-reticuline to 1,2-dehydroreticuline. This enzyme, found in Papaver somniferum seedlings, operates without redox cofactors but is inherently unstable, requiring purification at low temperatures and rapid processing . To optimize yield, researchers should use sucrose density gradient centrifugation to isolate enzyme-containing vesicles and pair DRS with 1,2-dehydroreticuline reductase (DRR) for stereochemical control . Analytical methods like chiral HPLC or NMR are critical for verifying enantiomeric purity (>99% ee) .

Q. What role does this compound play in the morphinan biosynthetic pathway, and how is its intermediacy validated experimentally?

  • Methodology : This compound is a key intermediate in converting (S)-reticuline to (R)-reticuline, enabling downstream alkaloid biosynthesis. Validation involves in vivo incorporation studies using double-labeled (e.g., 14C/3H) synthetic 1,2-dehydroreticulinium chloride, followed by isotopic tracing via LC-MS to quantify pool sizes and turnover rates . Researchers must compare labeled product ratios to endogenous alkaloid levels to confirm biosynthetic relevance .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the instability of 1,2-dehydroreticuline synthase (DRS) during purification, and what alternative systems exist for stable enzymatic activity?

  • Methodology : DRS instability (≈5-fold enrichment ) stems from its vesicle localization and sensitivity to detergent-based extraction. Alternatives include:

  • Fusion proteins : Co-expressing DRS (CYP82Y2) with DRR (AKR domain) in S. cerevisiae to stabilize the enzyme complex and enhance catalytic efficiency .
  • Immobilization : Encapsulating DRS in silica-based matrices or liposomes to mimic native vesicle environments .
  • Activity assays : Use NADPH-coupled assays to monitor real-time activity during purification, adjusting buffer pH (6.5–7.5) and ionic strength to maintain stability .

Q. What experimental strategies address stereochemical inconsistencies in this compound reduction, particularly in non-native systems like engineered yeast?

  • Methodology : Engineered yeast systems often exhibit off-target reductions due to endogenous reductases. Mitigation strategies include:

  • Substrate channeling : Fusing DRS and DRR into a single polypeptide to limit intermediate exposure .
  • Solvent engineering : Adding 10–20% glycerol to reaction mixtures to reduce water activity and suppress non-specific interactions .
  • Kinetic modeling : Use steady-state kinetics (e.g., kcat/Kmk_{cat}/K_m) to identify rate-limiting steps and adjust NADPH regeneration systems (e.g., glucose dehydrogenase) for optimal DRR activity .

Q. How can researchers validate the biosynthetic origin of this compound in plant tissues with overlapping alkaloid pathways?

  • Methodology :

  • Compartmentalization studies : Isolate microsomal fractions via differential centrifugation to localize DRS/DRR activity .
  • Knockdown/knockout models : Use CRISPR-Cas9 to silence CYP82Y2 or AKR genes in P. somniferum and quantify intermediates via UPLC-QTOF-MS .
  • Cross-species comparison : Compare pathway flux in opium poppy versus yeast systems using 13C metabolic flux analysis to identify species-specific regulatory nodes .

Methodological Considerations for Data Analysis

Q. What analytical techniques are essential for distinguishing this compound from structurally similar intermediates in complex mixtures?

  • Techniques :

  • Chiral chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (95:5) to resolve (R)- and (S)-reticuline derivatives .
  • Tandem MS/MS : Apply collision-induced dissociation (CID) to differentiate iodide adducts ([M+I]−) from dehydro species based on fragmentation patterns .
  • Isotopic dilution assays : Spike samples with deuterated internal standards to correct for matrix effects during quantification .

Tables for Key Experimental Parameters

Parameter Optimal Range References
DRS purification stability4°C, 20 mM phosphate buffer
DRR NADPH KmK_m15–25 µM
Enantiomeric excess (ee)>99%
Labeling incorporation rate65–80%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.